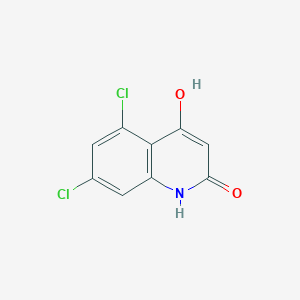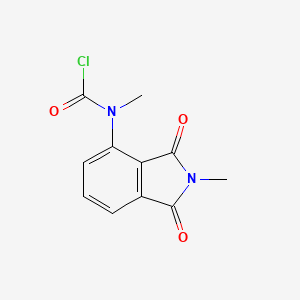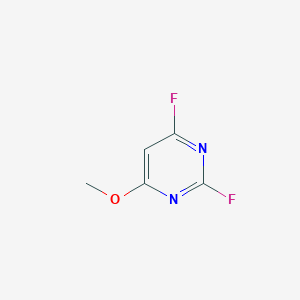
2-(Methoxymethyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile
Vue d'ensemble
Description
2-(Methoxymethyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile is an organic compound that features a trimethoxyphenyl group attached to an acrylonitrile moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The trimethoxyphenyl group is known for its bioactivity and is often found in pharmacologically active compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzaldehyde and malononitrile.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with malononitrile in the presence of a base such as piperidine or pyridine to form the corresponding α,β-unsaturated nitrile.
Methoxymethylation: The resulting product is then subjected to methoxymethylation using methoxymethyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methoxymethyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogenation catalysts or reducing agents like lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Methoxymethyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile has several scientific research applications:
Medicinal Chemistry: The trimethoxyphenyl group is known for its bioactivity, making this compound a potential candidate for drug development.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound’s reactivity makes it useful in the synthesis of various industrial chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 2-(Methoxymethyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile involves its interaction with specific molecular targets:
Molecular Targets: The trimethoxyphenyl group can interact with proteins such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to inhibition of their activity.
Pathways Involved: The compound can affect cellular pathways related to cell division, stress response, and redox balance. For example, inhibition of tubulin polymerization can disrupt microtubule formation, leading to cell cycle arrest and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trimethoxycinnamamide: Similar in structure but with an amide group instead of a nitrile.
3,4,5-Trimethoxyphenethylamine: A phenethylamine derivative with similar bioactivity.
3,4,5-Trimethoxycinnamic Acid: Contains a carboxylic acid group instead of a nitrile.
Uniqueness
2-(Methoxymethyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile is unique due to its combination of the trimethoxyphenyl group with an acrylonitrile moiety, providing a distinct set of chemical and biological properties
Propriétés
Formule moléculaire |
C14H17NO4 |
|---|---|
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
2-(methoxymethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C14H17NO4/c1-16-9-11(8-15)5-10-6-12(17-2)14(19-4)13(7-10)18-3/h5-7H,9H2,1-4H3 |
Clé InChI |
RMKSZKNEPFLURM-UHFFFAOYSA-N |
SMILES canonique |
COCC(=CC1=CC(=C(C(=C1)OC)OC)OC)C#N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-6-methylimidazo[1,2-b]pyridazine](/img/structure/B8767959.png)

![2,2-BIS[[(1-OXOOCTYL)OXY]METHYL]-1,3-PROPANEDIYL DIOCTANOATE](/img/structure/B8767967.png)





![2-chloro-6-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8767997.png)

![5-Bromo-7-(2-C-methyl-b-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8768013.png)
![Ethyl 2-ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B8768016.png)

